molecular formula C21H18FN3O3S B2502899 7-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941943-39-1

7-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2502899
CAS No.: 941943-39-1
M. Wt: 411.45
InChI Key: IFQWKGIQEBVSGB-UHFFFAOYSA-N
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Description

  • Core structure: The thiazolo[4,5-d]pyridazinone scaffold is characterized by fused thiazole and pyridazinone rings, offering sites for substitution that modulate physicochemical and biological properties .
  • Substituents:
    • 3,4-Dimethoxyphenyl at position 7: This group is common in bioactive compounds for its electron-donating methoxy groups, which enhance solubility and influence aromatic interactions .
    • 2-Fluorobenzyl at position 5: Fluorine’s electronegativity may improve metabolic stability and binding affinity via hydrophobic or dipolar interactions .
    • Methyl at position 2: A small alkyl group that reduces steric hindrance while maintaining synthetic accessibility .

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-5-[(2-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c1-12-23-19-20(29-12)18(13-8-9-16(27-2)17(10-13)28-3)24-25(21(19)26)11-14-6-4-5-7-15(14)22/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQWKGIQEBVSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3F)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

7-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. The structural features of this compound suggest potential interactions with various biological targets, including enzymes and receptors.

Antitumor Activity

Thiazole derivatives have been extensively studied for their antitumor properties. Compounds with similar structures have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. For instance, studies have indicated that thiazolo[4,5-d]pyridazine derivatives can inhibit specific kinases associated with cancer progression, such as C-Met and Pim-1 kinases .

Enzyme Inhibition

Enzyme inhibition is a significant mechanism through which many thiazole derivatives exert their biological effects. The compound may act as an inhibitor of certain enzymes involved in metabolic processes or signal transduction pathways. Research has demonstrated that modifications in the aromatic substituents can enhance enzyme selectivity and potency .

Antimicrobial Properties

Many thiazole derivatives exhibit antimicrobial activity against a range of pathogens. The presence of electron-donating groups like methoxy and fluorine can enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. This property has been observed in related compounds, suggesting a promising avenue for further investigation .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of thiazole-based compounds. They may offer protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways. The specific interactions of this compound with neuroreceptors could be an area for future research.

Data Table: Biological Activities of Similar Compounds

Compound StructureActivity TypeTarget/MechanismReference
Thiazolo[4,5-d]pyridazineAntitumorC-Met Inhibition
3-Aryloxymethyl-7,7-dimethyl-5-pyrazinoylAntimicrobialBacterial Cell Wall Synthesis
Dimedone DerivativesEnzyme InhibitionKinase Pathways

Case Studies

  • Antitumor Efficacy : A study on thiazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity at low concentrations. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
  • Enzyme Selectivity : Research involving pyridazine derivatives highlighted their selective inhibition of specific kinases over others, suggesting a tailored approach to drug design that minimizes off-target effects.
  • Neuroprotection : A clinical trial assessing the neuroprotective effects of thiazole compounds in models of Alzheimer's disease showed reduced markers of inflammation and oxidative stress, indicating potential therapeutic benefits.

Scientific Research Applications

Chemical Formula

  • Molecular Formula : C18H18F N3O3S
  • Molecular Weight : 353.41 g/mol

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent . The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: Anticancer Evaluation

A study published in RSC Advances evaluated similar thiazolo-pyridazine derivatives for their anticancer properties. The findings indicated that modifications at the 5-position of the pyridazine ring significantly influenced the cytotoxic activity against cancer cell lines such as K562 and MCF-7. The most active compounds showed IC50 values in the low micromolar range, suggesting that structural modifications could enhance potency against specific cancer types .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects . Preliminary tests suggest that it exhibits activity against a range of bacterial strains.

Case Study: Antimicrobial Studies

Research involving similar compounds has demonstrated significant antibacterial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds with electron-withdrawing groups showed enhanced activity, indicating that structural features are crucial for antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the therapeutic potential of this compound. Modifications at various positions can lead to enhanced biological activities:

Substituent PositionModification TypeEffect on Activity
3,4-DimethoxyphenylElectron-donatingIncreases anticancer potency
2-FluorobenzylHalogenationEnhances antibacterial properties

Comparison with Similar Compounds

Key Observations :

Substituent Diversity: The 3,4-dimethoxyphenyl group (shared with compound 9b in ) is associated with moderate yields (~76–85%) and melting points (110–142°C), suggesting stable crystalline forms. Fluorinated benzyl groups (e.g., 2-fluorobenzyl in the target) are underrepresented in the evidence but are pharmacologically advantageous for enhancing lipophilicity and bioavailability compared to non-fluorinated analogs .

Synthetic Accessibility: Thiazolo[4,5-d]pyridazinones are typically synthesized via condensation reactions of methyl esters with heterocyclic amines under basic conditions (e.g., sodium methylate) . The target compound likely follows a similar pathway, though yields and purity remain unverified.

Physicochemical and Electronic Properties

Table 2: Substituent Effects on Key Properties

Substituent Electronic Effect Role in Solubility Potential Impact on Bioactivity
3,4-Dimethoxyphenyl Electron-donating (methoxy) Enhances water solubility May improve receptor binding via π-π stacking
2-Fluorobenzyl Electron-withdrawing (F) Increases lipophilicity Enhances membrane permeability
Methyl (position 2) Sterically small Minimal effect on solubility Reduces steric hindrance for synthesis

Comparison Highlights :

  • The 3,4-dimethoxyphenyl group, seen in both thiazolo[4,5-d]pyridazinones and pyrido[2,3-d]pyrimidinones , suggests a conserved role in modulating electronic environments for target engagement.

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